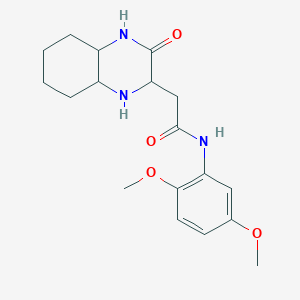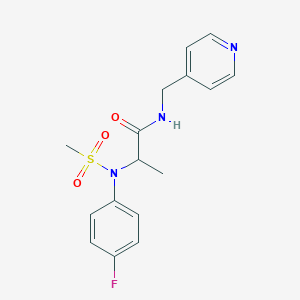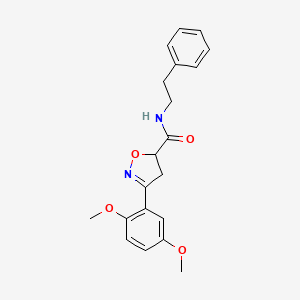
N-(1-苄基-4-哌啶基)-N'-(2-甲基-4-硝基苯基)脲
描述
Synthesis Analysis The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea and related compounds typically involves strategic combinations of amine and isocyanate or carboxylic acid components to form urea derivatives. Notably, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediates Lossen rearrangement for the synthesis of ureas from carboxylic acids, demonstrating a one-pot process that maintains good yields without racemization and allows for easy recovery and recycling of byproducts, emphasizing its environmental friendliness and cost-effectiveness (Thalluri et al., 2014).
Molecular Structure Analysis Molecular structure and conformational studies of urea derivatives, including those with N-methylpiperazine and various phenyl and N-heterocyclic substituents, reveal insights into amino-imino tautomerism and free rotation of aryl substituted N-carbamoyl groups. These studies, typically conducted through NMR and IR spectroscopies, highlight the fast inter-conversion of piperazine rings and the planar trans conformation of the CO-NH moiety in solution (Iriepa & Bellanato, 2013).
Chemical Reactions and Properties Reactions involving nitroarene derivatives often serve as a foundation for synthesizing urea compounds. For instance, platinum complex catalysis allows for the conversion of nitroarenes and aminoarenes to N,N-diarylureas under carbon monoxide, showcasing a method to synthesize urea derivatives with potential pharmacological applications (Tsuji et al., 1985). Similarly, the reaction of nitroarenes with phenyl isocyanate or phenyl isothiocyanate in specific reductive media leads to unsymmetrical urea and thiourea derivatives, highlighting the versatility of nitroarenes as building blocks (Rodríguez-Huerto et al., 2021).
Physical Properties Analysis The physical properties of urea derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular configurations and the presence of specific functional groups. Crystal engineering studies, for example, have shown how soft, weak interactions can direct polar self-assembly in strong N-H...O hydrogen-bonded crystals, which is crucial for designing materials with specific optical or electronic properties (George et al., 2004).
科学研究应用
分析化学应用
N-(1-苄基-4-哌啶基)-N'-(2-甲基-4-硝基苯基)脲及其衍生物已因其在分析化学中的实用性而被探索。例如,脲的衍生物,例如与硝基苯基团反应形成的衍生物,已被用于空气样品中异氰酸酯的检测和分析。这与监测职业和环境中接触异氰酸酯特别相关,因为异氰酸酯在各种工业过程中使用并且具有潜在的健康影响。4-硝基-7-哌嗪-2,1,3-苯并恶二唑(NBDPZ)等特定试剂的使用显示出对异氰酸酯衍生物的出色灵敏度和选择性,为通过液相色谱技术测定气态样品中的单异氰酸酯和二异氰酸酯提供了一种有希望的方法 (Vogel & Karst, 2002)。
药理学研究
在药理学研究中,N-(1-苄基-4-哌啶基)-N'-(2-甲基-4-硝基苯基)脲的衍生物已被研究其作为中枢神经系统药物的潜力。具体来说,一系列N-芳基-N'-(1-甲基-2-吡咯烷基亚烷基)脲表现出抗焦虑活性和有效的肌肉松弛特性,表明了开发针对中枢神经系统疾病的新型治疗剂的有希望的途径。这些化合物实现了抗焦虑和肌肉松弛特性与其他中枢神经系统活动(例如抗惊厥、镇静和催眠作用)的显着分离,突出了它们在医学治疗中的潜在特异性和实用性 (Rasmussen et al., 1978)。
合成化学
在合成化学领域,N-(1-苄基-4-哌啶基)-N'-(2-甲基-4-硝基苯基)脲及其相关化合物参与了新型合成方法的开发。例如,乙基 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸酯介导的洛森重排已被用于从羧酸合成脲。这种方法为脲提供了一条单锅、无外消旋化的合成途径,展示了这些化合物在促进新型化学转化和合成策略方面的多功能性和实用性 (Thalluri et al., 2014)。
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-methyl-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-18(24(26)27)7-8-19(15)22-20(25)21-17-9-11-23(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFFFQSLGKUOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)
![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)
![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)